molecular formula C13H12BrNO2 B1595079 Ethyl 6-bromo-2-methylquinoline-4-carboxylate CAS No. 62482-30-8

Ethyl 6-bromo-2-methylquinoline-4-carboxylate

Cat. No. B1595079
CAS RN: 62482-30-8
M. Wt: 294.14 g/mol
InChI Key: KOVIYCANWGLBHA-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methylquinoline-4-carboxylate is a chemical compound with the empirical formula C13H12BrNO2 . It has a molecular weight of 294.14 and is typically found in solid form . The compound is used by researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is CCOC(=O)c1cc(C)nc2ccc(Br)cc12 . This notation provides a way to represent the structure of the molecule in text format.


Physical And Chemical Properties Analysis

Ethyl 6-bromo-2-methylquinoline-4-carboxylate is a solid . Its molecular weight is 294.14 , and its empirical formula is C13H12BrNO2 .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been found to exhibit anticancer activity . The quinoline ring system is present in many compounds exhibiting a broad range of biological activities .

Antioxidant Activity

Quinoline-based compounds have also been found to have antioxidant properties . This makes them potentially useful in treating diseases caused by oxidative stress.

Anti-Inflammatory Activity

Quinoline derivatives have been shown to have anti-inflammatory effects . This could make them useful in the treatment of various inflammatory diseases.

Antimalarial Activity

The quinoline ring is a common feature in many antimalarial drugs . Therefore, “Ethyl 6-bromo-2-methylquinoline-4-carboxylate” could potentially be used in the development of new antimalarial treatments.

Anti-SARS-CoV-2 Activity

Quinoline derivatives have been found to have activity against SARS-CoV-2 , the virus that causes COVID-19. This suggests that “Ethyl 6-bromo-2-methylquinoline-4-carboxylate” could potentially be used in the development of treatments for this disease.

Antituberculosis Activity

Quinoline-based compounds have been found to have antituberculosis activity . This suggests that “Ethyl 6-bromo-2-methylquinoline-4-carboxylate” could potentially be used in the development of new treatments for tuberculosis.

properties

IUPAC Name

ethyl 6-bromo-2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-6-8(2)15-12-5-4-9(14)7-10(11)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVIYCANWGLBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CC2=NC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308070
Record name ethyl 6-bromo-2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-2-methylquinoline-4-carboxylate

CAS RN

62482-30-8
Record name 62482-30-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-bromo-2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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